
(Z)-1-(2,5-Difluorophenyl)-N-hydroxymethanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-1-(2,5-Difluorophenyl)-N-hydroxymethanimine is an organic compound characterized by the presence of a hydroxylamine group attached to a difluorophenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(2,5-Difluorophenyl)-N-hydroxymethanimine typically involves the reaction of 2,5-difluoroaniline with formaldehyde and hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired (Z)-isomer. The process involves:
Diazotization: 2,5-difluoroaniline is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
Reaction with Formaldehyde and Hydroxylamine: The diazonium salt is then reacted with formaldehyde and hydroxylamine hydrochloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch Reactors: Using batch reactors to control the reaction conditions precisely.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-1-(2,5-Difluorophenyl)-N-hydroxymethanimine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The difluorophenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted difluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-1-(2,5-Difluorophenyl)-N-hydroxymethanimine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It is investigated for its role in treating diseases by targeting specific molecular pathways.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its applications include the creation of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of (Z)-1-(2,5-Difluorophenyl)-N-hydroxymethanimine involves its interaction with specific molecular targets. The hydroxylamine group can form hydrogen bonds and interact with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Z)-1-(2,4-Difluorophenyl)-N-hydroxymethanimine
- (Z)-1-(3,5-Difluorophenyl)-N-hydroxymethanimine
- (Z)-1-(2,6-Difluorophenyl)-N-hydroxymethanimine
Uniqueness
(Z)-1-(2,5-Difluorophenyl)-N-hydroxymethanimine is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning affects its chemical reactivity and interaction with biological targets, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C7H5F2NO |
|---|---|
Molekulargewicht |
157.12 g/mol |
IUPAC-Name |
(NZ)-N-[(2,5-difluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5F2NO/c8-6-1-2-7(9)5(3-6)4-10-11/h1-4,11H/b10-4- |
InChI-Schlüssel |
DFMUWVCMTIGSEE-WMZJFQQLSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1F)/C=N\O)F |
Kanonische SMILES |
C1=CC(=C(C=C1F)C=NO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


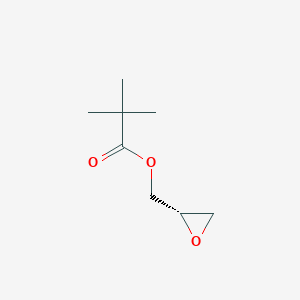
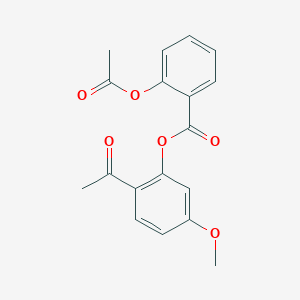
![1-Oxaspiro[2.6]nonane, 4-(3-butenyl)-](/img/structure/B12568742.png)

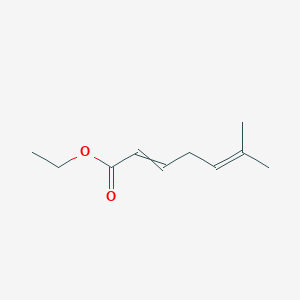
![1,1'-(Octylazanediyl)bis[3-(octyloxy)propan-2-ol]](/img/structure/B12568757.png)
![8-Methoxy-4,4,6-trimethyl-7,8-dihydro-1H-pyrido[3,4-D][1,3]oxazin-2(4H)-one](/img/structure/B12568765.png)
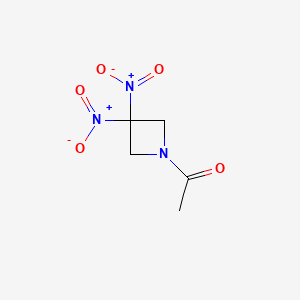
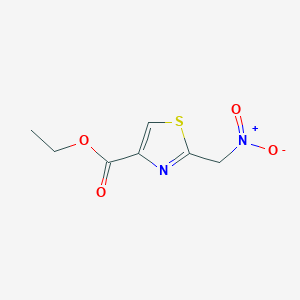
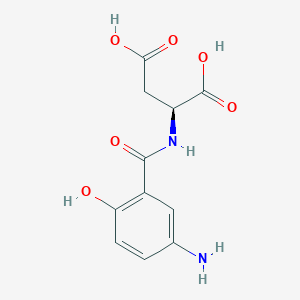
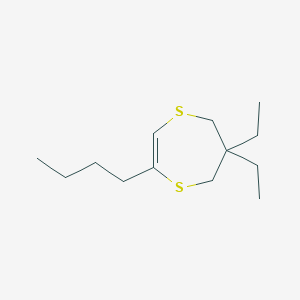
![5-[(E)-(4-Nitrophenyl)diazenyl]benzene-1,3-diol](/img/structure/B12568795.png)
![Phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester](/img/structure/B12568803.png)

